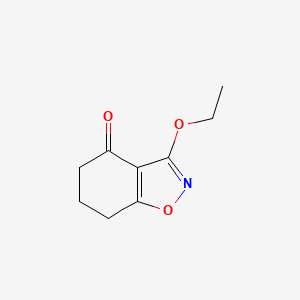
3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one
Número de catálogo B8477590
Peso molecular: 181.19 g/mol
Clave InChI: JFSGRRMNDJRVJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05998613
Procedure details


To a solution of 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole 1a (35 g) in glacial acetic acid (500 mL) at 10° C. was added concentrated H2SO4 (29 mL). A solution of sodium dichromate (71 g) in glacial acetic acid (300 mL) kept at 40-45° C. was added dropwise during one hour at 20-25° C. The mixture was stirred for another 3 hours at 25-30° C. The reaction mixture was poured onto ice and diethyl ether (3 L). pH was adjusted to >10 by addition of concentrated aqueous NaOH. The organic phase was separated and worked up. The remaining crude title compound was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:1). Pure 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one was washed with diisopropyl ether and dried. Yield 27 g. Mp 98-99° C.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:8]2[CH2:9][CH2:10][CH2:11][CH2:12][C:7]=2[O:6][N:5]=1)[CH3:2].[OH:13]S(O)(=O)=O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C.C(OCC)C>[CH2:1]([O:3][C:4]1[C:8]2[C:9](=[O:13])[CH2:10][CH2:11][CH2:12][C:7]=2[O:6][N:5]=1)[CH3:2] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=NOC2=C1CCCC2
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for another 3 hours at 25-30° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 40-45° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise during one hour at 20-25° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining crude title compound was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
Pure 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one was washed with diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC1=NOC2=C1C(CCC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
